molecular formula C14H10O B583610 2-Phenanthrol-d9 (Major) CAS No. 922510-19-8

2-Phenanthrol-d9 (Major)

Cat. No.: B583610
CAS No.: 922510-19-8
M. Wt: 203.288
InChI Key: YPWLZGITFNGGKW-LOIXRAQWSA-N
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Description

. This compound is a stable isotope-labeled version of 2-Phenanthrol, which is used in various scientific research applications.

Chemical Reactions Analysis

2-Phenanthrol-d9 (Major) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Phenanthrol-d9 (Major) may yield phenanthrenequinone derivatives, while reduction may produce phenanthrene derivatives .

Scientific Research Applications

2-Phenanthrol-d9 (Major) is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenanthrol-d9 (Major) involves its interaction with various molecular targets and pathways. As a deuterium-labeled compound, it exhibits unique properties that enhance its binding affinity to metal ions. This interaction can be analyzed using spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy . The formation of stable complexes with metal ions is a key aspect of its mechanism of action .

Properties

CAS No.

922510-19-8

Molecular Formula

C14H10O

Molecular Weight

203.288

IUPAC Name

1,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-2-ol

InChI

InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI Key

YPWLZGITFNGGKW-LOIXRAQWSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O

Synonyms

2-Phenanthrenol-d9;  2-Hydroxyphenanthrene-d9;  NSC 2576-d9; 

Origin of Product

United States

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